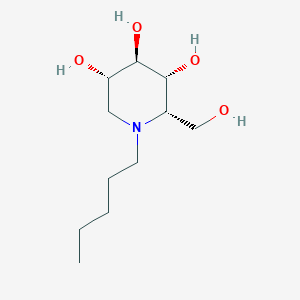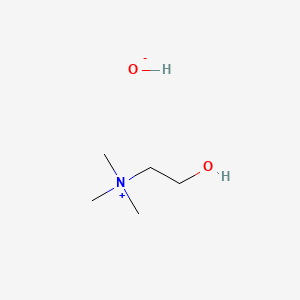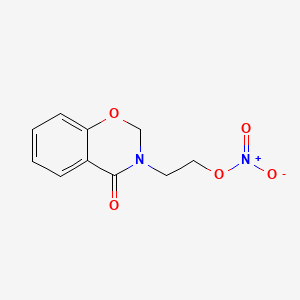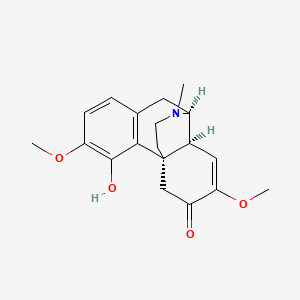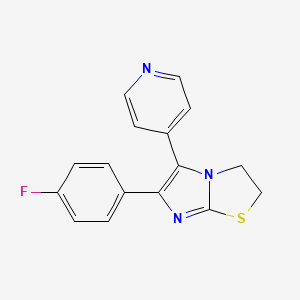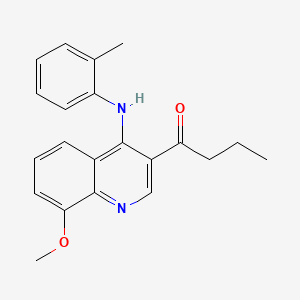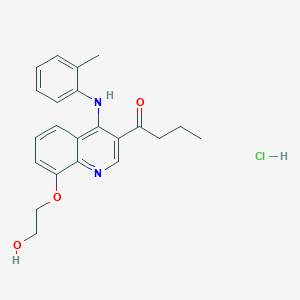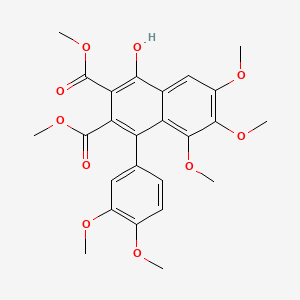
1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene
Übersicht
Beschreibung
TA 7552 is a hypocholesterolemic agent.
Wissenschaftliche Forschungsanwendungen
Cholesterol Inhibitor
TA-7552 is known to be a cholesterol inhibitor . It targets cholesterol and is used in the therapeutic areas of endocrinology and metabolic disease .
Treatment of Hypercholesterolemia
TA-7552 has been used in the treatment of hypercholesterolemia . Hypercholesterolemia is a condition characterized by very high levels of cholesterol in the blood, which can increase the risk of coronary heart disease.
Enhancement of Oral Bioavailability
Research has shown that the bioavailability of TA-7552 can be improved by micronization in co-ground mixture with D-Mannitol . This process reduces the particle size of the drug, leading to increased absorption and effectiveness .
Hypocholesterolemic Agent
TA-7552 acts as a hypocholesterolemic agent . When incorporated into a hypercholesterolemic diet at a concentration of 0.2% and administered for 7 days, it reduced serum cholesterol by 72% and liver cholesterol by 90% .
Effects on Cholesterol Metabolism
TA-7552 has been found to have significant effects on cholesterol metabolism . It can reduce the levels of cholesterol in the body, thereby helping to prevent conditions such as atherosclerosis .
Potential for Further Clinical Trials
TA-7552 is currently in the pending phase 2 of clinical trials . This suggests that there is potential for further research and development in the use of this compound in the medical field .
Wirkmechanismus
Target of Action
TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.
Mode of Action
TA-7552 interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .
Biochemical Pathways
TA-7552 affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .
Pharmacokinetics
The bioavailability of TA-7552 is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .
Result of Action
The administration of TA-7552 results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .
Action Environment
The action of TA-7552 is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet
Eigenschaften
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYXOLBEPGOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146695 | |
| Record name | TA 7552 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene | |
CAS RN |
104756-72-1 | |
| Record name | TA 7552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TA 7552 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

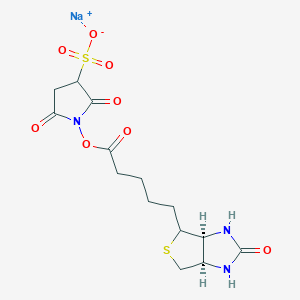


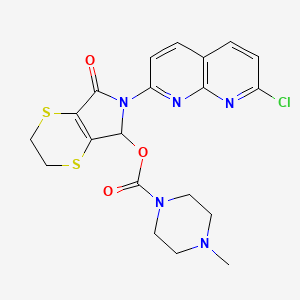


![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)
